Eucalyptol

Description

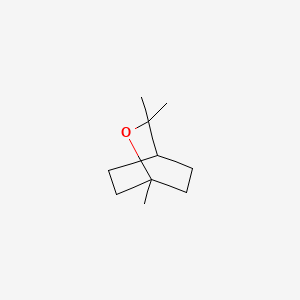

Structure

3D Structure

Properties

IUPAC Name |

1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)8-4-6-10(3,11-9)7-5-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEGYLXZBRQIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(O1)(CC2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Record name | 1,8-CINEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020616 | |

| Record name | 1,8-Cineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,8-cineol is a colorless liquid with a camphor-like odor. Spicy cooling taste. (NTP, 1992), Colorless liquid; [Merck Index], Colorless mobile liquid; camphor like aroma | |

| Record name | 1,8-CINEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Eucalyptol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Eucalyptol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

349 to 351 °F at 760 mmHg (NTP, 1992), 176 °C, Specific gravity: 0.921-0.923 at 25 °C/25 °C; BP: 176-177 °C | |

| Record name | 1,8-CINEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Eucalyptol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03852 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CINEOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

49 °C (120 °F) - closed cup | |

| Record name | CINEOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (<1 mg/ml at 68 °F) (NTP, 1992), In water, 3.50X10+3 mg/L at 21 °C, Miscible with ether, alcohol, chloroform, glacial acetic acid, and fixed or volatile oils, Soluble in alcohols, most fixed oils, glycerin, propylene glycol; 1:5 in 60% alcohol, Soluble in ethanol, ethyl ether; slightly soluble in carbon tetrachloride, Insoluble in water; miscible in oils, soluble (in ethanol) | |

| Record name | 1,8-CINEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Eucalyptol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03852 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CINEOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Eucalyptol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.921 to 0.923 (NTP, 1992), 0.9267 g/cu cm at 20 °C, 0.921-0.924 | |

| Record name | 1,8-CINEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CINEOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Eucalyptol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.9 [mmHg], 1.90 mm Hg at 25 °C | |

| Record name | Eucalyptol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CINEOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid or oil, Colorless mobile liquid, Colorless essential oil, Colorless liquid | |

CAS No. |

470-82-6 | |

| Record name | 1,8-CINEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,8-Cineole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eucalyptol [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eucalyptol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03852 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eucalyptol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eucalyptol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,8-Cineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cineole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EUCALYPTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV6J6604TK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CINEOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

34.7 °F (NTP, 1992), 1.5 °C | |

| Record name | 1,8-CINEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Eucalyptol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03852 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CINEOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Elucidation of the Eucalyptol Biosynthetic Pathway

Introduction: The Significance of Eucalyptol

This compound, also known as 1,8-cineole, is a cyclic monoterpenoid ether responsible for the characteristic aroma of Eucalyptus species.[1] Its significance extends far beyond fragrance; it is a potent bioactive molecule with a history of use in traditional medicine and a growing profile in modern pharmacology.[2][3] this compound exhibits a range of therapeutic properties, including anti-inflammatory, antioxidant, antimicrobial, and bronchodilatory effects, making it a compound of high interest for the pharmaceutical and nutraceutical industries.[1][2][3]

For researchers and drug development professionals, understanding the biosynthetic origin of this compound is paramount. Elucidating its formation pathway not only provides fundamental biological knowledge but also unlocks the potential for metabolic engineering. By identifying the genetic and enzymatic machinery responsible for its synthesis, we can develop strategies to enhance its production in natural plant hosts or transfer the entire pathway into microbial chassis systems for scalable, industrial-grade fermentation.[4][5][6] This guide provides a technical overview of the this compound biosynthetic pathway, the experimental logic used to unravel it, and field-proven protocols for its characterization.

The Core Biosynthetic Pathway: From Central Metabolism to a Cyclic Ether

The journey to this compound begins with fundamental carbon building blocks derived from photosynthesis. Like all plant monoterpenes, the carbon skeleton of this compound originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates within the plant's plastids.[7][8][9] The MEP pathway is the primary route for the synthesis of the five-carbon (C5) isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), in plastids.[9][10]

The key steps in the pathway are as follows:

-

Formation of the C10 Precursor: Geranyl pyrophosphate synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP to form the C10 intermediate, geranyl pyrophosphate (GPP).[11][12] GPP is the universal precursor for all monoterpenes.[13][14]

-

Cyclization and Transformation: This is the critical, defining step in this compound formation, catalyzed by a specialized Class I terpene synthase (TPS) known as 1,8-cineole synthase (CinS).[15][16] This enzyme performs a complex multi-step reaction within its single active site. The process begins with the ionization of GPP, which involves the removal of the diphosphate group.[12][15] This generates a geranyl cation, which then undergoes isomerization and cyclization to form an α-terpinyl cation intermediate.[12][17]

-

Final Ring Closure: The reaction cascade concludes when a water molecule, positioned within the enzyme's active site, attacks the carbocation. This is followed by a final ring closure to form the bicyclic ether structure of 1,8-cineole (this compound).[15] The sole source of the ether oxygen atom in the final product is this water molecule, a key mechanistic detail confirmed through isotopic labeling studies.[15]

The stereochemical course of this reaction can differ between organisms. For instance, the well-studied 1,8-cineole synthase from Salvia officinalis (sage) proceeds via an (R)-linalyl diphosphate intermediate, while the bacterial enzyme from Streptomyces clavuligerus utilizes the (S)-linalyl diphosphate pathway, demonstrating convergent evolution of this catalytic function.[18]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic Engineering [keaslinglab.lbl.gov]

- 5. Metabolic Engineering for the Production of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Terpene Biosynthesis: Modularity Rules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Showing Compound this compound (FDB112393) - FooDB [foodb.ca]

- 9. Plant terpene specialized metabolism: complex networks or simple linear pathways? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Geranyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 15. Biosynthesis of monoterpenes: partial purification, characterization, and mechanism of action of 1,8-cineole synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1,8-cineole synthase - Wikipedia [en.wikipedia.org]

- 17. This compound - Wikipedia [en.wikipedia.org]

- 18. A detailed view on 1,8-cineol biosynthesis by Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Pharmacological Landscape of 1,8-Cineole: An In-Depth Technical Guide for Researchers

Abstract

1,8-Cineole, a monoterpenoid cyclic ether and the principal constituent of eucalyptus oil, presents a compelling profile of pharmacological activities.[1] Traditionally recognized for its aromatic and therapeutic properties in respiratory ailments, rigorous scientific investigation has unveiled a broader spectrum of bioactivities, positioning it as a molecule of significant interest for modern drug development.[2][3] This technical guide provides a comprehensive exploration of the core pharmacological properties of 1,8-cineole, intended for researchers, scientists, and professionals in drug development. We will delve into its anti-inflammatory, antioxidant, and antimicrobial mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. Furthermore, this guide will address its clinical applications, particularly in respiratory medicine, alongside a review of its pharmacokinetic and toxicological profile.

Introduction: 1,8-Cineole - Beyond the Aroma

1,8-Cineole, also known as eucalyptol, is a naturally occurring compound found in a variety of aromatic plants.[4] While its characteristic scent has led to its widespread use in fragrances and flavorings, its therapeutic potential has been harnessed in traditional medicine for centuries.[2] Modern pharmacological studies have substantiated many of these historical uses, revealing a molecule with a diverse and potent range of effects on human physiology.[3] This guide aims to provide a detailed, evidence-based overview of these properties, empowering researchers to explore its full therapeutic potential.

Anti-inflammatory Properties: Quelling the Fire Within

Chronic inflammation is a hallmark of numerous diseases, and the modulation of inflammatory pathways is a key therapeutic strategy. 1,8-Cineole has demonstrated significant anti-inflammatory effects, primarily through its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

1,8-Cineole has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[5] This action effectively dampens the inflammatory cascade, leading to a reduction in the production of key pro-inflammatory mediators.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Cytokine Measurement)

This protocol outlines a general procedure for assessing the anti-inflammatory effects of 1,8-cineole by measuring cytokine levels in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes)

-

RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

1,8-Cineole (high purity)

-

Dimethyl sulfoxide (DMSO)

-

ELISA kits for target cytokines (e.g., TNF-α, IL-1β, IL-6)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of 1,8-cineole in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.

-

Pre-treatment: Incubate the cells with various concentrations of 1,8-cineole for 1-2 hours.

-

Inflammatory Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells to induce an inflammatory response. Include a vehicle control (cells + medium + DMSO) and a positive control (cells + medium + DMSO + LPS).

-

Incubation: Incubate the plates for 24 hours.

-

Sample Collection: Centrifuge the plates and collect the cell-free supernatants.

-

Cytokine Measurement: Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.[6][7]

-

Data Analysis: Calculate the percentage inhibition of cytokine production by 1,8-cineole compared to the LPS-stimulated control.

Antioxidant Properties: A Shield Against Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many diseases. 1,8-Cineole exhibits potent antioxidant activity through both direct radical scavenging and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Mechanism of Action: Activation of the Nrf2-ARE Pathway

The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like 1,8-cineole, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Quantitative Data: In Vitro Antioxidant Activity

The antioxidant capacity of 1,8-cineole has been quantified using various in vitro assays. The following table summarizes representative results from DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

| Assay | Method | Result | Reference |

| DPPH Radical Scavenging | Spectrophotometric | IC50: 117.3 µL/mL | [8] |

| ABTS Radical Scavenging | Spectrophotometric | IC50: 62.96 µL/mL | [8] |

IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process or response by 50%.

Experimental Protocol: DPPH and ABTS Radical Scavenging Assays

This protocol provides a step-by-step guide for determining the antioxidant activity of 1,8-cineole using the DPPH and ABTS assays.[9][10]

DPPH Assay:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a series of dilutions of 1,8-cineole in methanol.

-

Reaction: In a 96-well plate, add 50 µL of each 1,8-cineole dilution to 150 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

ABTS Assay:

-

Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark for 12-16 hours. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of 1,8-cineole in ethanol.

-

Reaction: In a 96-well plate, add 20 µL of each 1,8-cineole dilution to 180 µL of the ABTS•+ solution.

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

Antimicrobial Properties: A Natural Defense

1,8-Cineole exhibits a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[11][12] Its lipophilic nature allows it to partition into the cell membranes of microorganisms, disrupting their integrity and leading to cell death.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table presents the MIC values of 1,8-cineole against a selection of clinically relevant microorganisms.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | O101 | 6.2 | [13] |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 7230 | [14] |

| Listeria monocytogenes | N/A | 0.6-2.5 (as µL/mL) | [15] |

| Aeromonas hydrophila | N/A | 0.6-2.5 (as µL/mL) | [15] |

| Pseudomonas fluorescens | N/A | 5-20 (as µL/mL) | [15] |

| Candida albicans | N/A | 32 (as g/L) | [11] |

MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Susceptibility Testing

This protocol details the broth microdilution method for determining the MIC of 1,8-cineole against bacteria.[16][17][18]

Materials:

-

Bacterial strains of interest

-

Mueller-Hinton Broth (MHB)

-

1,8-Cineole

-

A suitable solvent (e.g., DMSO)

-

An emulsifying agent (e.g., Tween 80)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Serial Dilutions: Prepare serial two-fold dilutions of 1,8-cineole in MHB containing a small percentage of Tween 80 (e.g., 0.5%) to ensure solubility.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing 100 µL of the serially diluted 1,8-cineole. Include a growth control (bacteria + medium) and a sterility control (medium only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of 1,8-cineole at which there is no visible growth of the bacteria.

Clinical Applications in Respiratory Diseases

The anti-inflammatory, antioxidant, and mucolytic properties of 1,8-cineole have translated into tangible clinical benefits, particularly in the management of chronic respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[2][19]

Asthma

In patients with asthma, 1,8-cineole has been shown to reduce airway inflammation and improve lung function. A double-blind, placebo-controlled trial demonstrated that concomitant therapy with 1,8-cineole (200 mg, three times daily for 12 weeks) in patients with steroid-dependent asthma allowed for a significant reduction in the daily prednisolone dose.[20] Another study showed that adjunctive therapy with 1,8-cineole for 6 months in patients with well-controlled asthma resulted in a significant improvement in lung function (FEV1).[2][21]

Chronic Obstructive Pulmonary Disease (COPD)

For individuals with COPD, 1,8-cineole has been found to reduce the frequency, duration, and severity of exacerbations.[22][23] A placebo-controlled, double-blind trial involving patients with stable COPD showed that treatment with 1,8-cineole (200 mg, three times daily for 6 months) significantly reduced the number of exacerbations compared to placebo.[22]

Table of Clinical Trial Data:

| Disease | Intervention | Duration | Key Findings | Reference |

| Asthma (steroid-dependent) | 1,8-Cineole (200 mg t.i.d.) | 12 weeks | 36% reduction in daily prednisolone dose (mean: 3.75 mg) vs. 7% in placebo (mean: 0.91 mg) (P = 0.006). | [20] |

| Asthma (well-controlled) | 1,8-Cineole (200 mg t.i.d.) | 6 months | Significant improvement in FEV1 (310 ml increase in cineole group vs. 200 ml in placebo). | [2] |

| COPD (stable) | 1,8-Cineole (200 mg t.i.d.) | 6 months | Significant reduction in the frequency, duration, and severity of exacerbations. FEV1 increased by 78 ml. | [22][23] |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic and toxicological profile of a compound is crucial for its development as a therapeutic agent.

Pharmacokinetics

Following oral administration, 1,8-cineole is well-absorbed from the gastrointestinal tract.[4] Inhalation studies in humans have shown that it is also readily absorbed from the respiratory system, with a peak plasma concentration reached after approximately 18 minutes. The elimination from the blood is biphasic, with a mean distribution half-life of 6.7 minutes and an elimination half-life of 104.6 minutes.[24] After ingestion of sage tea containing 1.02 mg of 1,8-cineole, the maximum plasma concentration of 1,8-cineole was 19 nmol/L, while its primary metabolite, 2-hydroxy-1,8-cineole, reached a maximum concentration of 86 nmol/L.[25]

Human Pharmacokinetic Parameters (Inhalation):

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~18 minutes | [24] |

| Distribution Half-life (t1/2α) | 6.7 minutes | [24] |

| Elimination Half-life (t1/2β) | 104.6 minutes | [24] |

Toxicology

1,8-Cineole is generally considered to have low toxicity.[26][27] Acute toxicity studies have been conducted in various animal models.

Acute Toxicity Data:

| Species | Route of Administration | LD50 | Reference |

| Mouse | Oral | 3849 mg/kg | [8][26][27][28] |

| Rat | Oral | 2480 mg/kg | [29] |

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.

Conclusion and Future Directions

1,8-Cineole has emerged as a promising natural compound with a well-defined and multifaceted pharmacological profile. Its potent anti-inflammatory, antioxidant, and antimicrobial properties, coupled with a favorable safety profile and demonstrated clinical efficacy in respiratory diseases, underscore its potential for further therapeutic development. Future research should focus on optimizing drug delivery systems to enhance its bioavailability and exploring its therapeutic utility in a wider range of inflammatory and infectious diseases. The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to advance our understanding and application of this remarkable natural molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. New Perspectives for Mucolytic, Anti-inflammatory and Adjunctive Therapy with 1,8-Cineole in COPD and Asthma: Review on the New Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. researchgate.net [researchgate.net]

- 5. New Perspectives for Mucolytic, Anti-inflammatory and Adjunctive Therapy with 1,8-Cineole in COPD and Asthma: Review on the New Therapeutic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytokine Elisa [bdbiosciences.com]

- 7. Cytokine Elisa [bdbiosciences.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of Effect of 1,8-cineole on Antimicrobial Activity of Chlorhexidine Gluconate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 1,8-Cineole inhibits biofilm formation and bacterial pathogenicity by suppressing luxS gene expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1,8-Cineol (this compound) Disrupts Membrane Integrity and Induces Oxidative Stress in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. preprints.org [preprints.org]

- 19. apcz.umk.pl [apcz.umk.pl]

- 20. Anti-inflammatory activity of 1.8-cineol (this compound) in bronchial asthma: a double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Concomitant therapy with Cineole (Eucalyptole) reduces exacerbations in COPD: A placebo-controlled double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]

- 23. d-nb.info [d-nb.info]

- 24. Pharmacokinetic studies of the fragrance compound 1,8-cineol in humans during inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. [PDF] Quantification of 1,8-cineole and of its metabolites in humans using stable isotope dilution assays. | Semantic Scholar [semanticscholar.org]

- 26. Acute and subacute toxicity study of 1,8-cineole in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 27. e-century.us [e-century.us]

- 28. clinmedjournals.org [clinmedjournals.org]

- 29. food.ec.europa.eu [food.ec.europa.eu]

An In-depth Technical Guide on the Anti-inflammatory Mechanisms of Eucalyptol

Abstract

Eucalyptol, also known as 1,8-cineole, is a monoterpenoid and a major constituent of eucalyptus oil. It has demonstrated significant anti-inflammatory properties in numerous preclinical and clinical studies.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory action of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its effects on key signaling pathways, cytokine production, arachidonic acid metabolism, and oxidative stress. Furthermore, this guide will present detailed experimental protocols to investigate these mechanisms, aiming to equip researchers with the practical knowledge to further explore the therapeutic potential of this compound.

Introduction: this compound as a Potent Anti-inflammatory Agent

Chronic inflammation is a key pathological feature of numerous diseases, including chronic obstructive pulmonary disease (COPD), asthma, and cardiovascular diseases.[5][6] this compound has emerged as a promising natural compound with potent anti-inflammatory and antioxidant effects.[2][5] Its therapeutic potential has been observed in various conditions, including respiratory diseases, pancreatitis, and neurodegenerative diseases.[5] This guide will dissect the intricate molecular mechanisms that confer this compound its anti-inflammatory properties, providing a foundation for its rational application in drug discovery and development.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting key hubs of the inflammatory cascade. The primary mechanisms include the modulation of pivotal signaling pathways, the suppression of pro-inflammatory cytokine production, the inhibition of the arachidonic acid metabolic pathway, and the attenuation of oxidative stress.

Modulation of Key Inflammatory Signaling Pathways

This compound has been shown to significantly modulate the activity of critical signaling pathways that orchestrate the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][5][[“]][[“]]

2.1.1. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[[“]] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the expression of a wide array of pro-inflammatory genes, including those for cytokines and chemokines.[[“]] this compound effectively suppresses the activation of the NF-κB pathway.[2][5][[“]][[“]] This inhibition prevents the nuclear translocation of NF-κB, thereby downregulating the expression of its target pro-inflammatory genes.[[“]] Studies have shown that this compound can regulate Nrf2 and NF-κB signaling to alleviate kidney injury by reducing inflammation and apoptosis.[9]

2.1.2. Attenuation of the MAPK Signaling Pathway

The MAPK signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[[“]][10] this compound has been demonstrated to inhibit the phosphorylation of key MAPK proteins, such as ERK1/2, JNK1/2, and p38.[5][[“]][10] By attenuating MAPK signaling, this compound further dampens the inflammatory response.[5][[“]][10] Research indicates that eucalyptus essential oils, rich in this compound, inhibit the LPS-induced inflammatory response in macrophages by reducing MAPK and NF-κB pathway activity.[10][11]

Suppression of Pro-inflammatory Cytokine Production

A hallmark of inflammation is the excessive production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[5] this compound has been consistently shown to be a potent inhibitor of the production of these key cytokines.[5][12][13]

In cultured human monocytes and lymphocytes, therapeutically relevant concentrations of this compound significantly inhibited the production of TNF-α, IL-1β, IL-4, and IL-5.[12] Specifically, in monocytes, this compound inhibited the production of TNF-α, IL-1β, IL-6, and IL-8.[12] This broad-spectrum inhibition of pro-inflammatory cytokines contributes significantly to its anti-inflammatory effects and suggests its potential for treating conditions characterized by cytokine-driven inflammation.[12][13]

| Cytokine | Cell Type | Inhibition by this compound | Reference |

| TNF-α | Monocytes, Lymphocytes | Strong inhibition | [12] |

| IL-1β | Monocytes, Lymphocytes | Strong inhibition | [12] |

| IL-6 | Monocytes | Significant inhibition | [12] |

| IL-4 | Lymphocytes | Significant inhibition | [12] |

| IL-5 | Lymphocytes | Significant inhibition | [12] |

| IL-8 | Monocytes | Significant inhibition | [12] |

Inhibition of Arachidonic Acid Metabolism

The arachidonic acid (AA) cascade is a critical pathway in the generation of potent inflammatory mediators, including prostaglandins and leukotrienes. This compound has been shown to inhibit key enzymes in this pathway.[14] Ex vivo studies on monocytes from patients with bronchial asthma revealed that this compound treatment significantly inhibited the production of Leukotriene B4 (LTB4) and Prostaglandin E2 (PGE2), which are major products of the 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) pathways, respectively.[14][15] This dual inhibition of AA metabolism pathways highlights a crucial mechanism of this compound's anti-inflammatory action.[14]

Attenuation of Oxidative Stress

Inflammation and oxidative stress are intricately linked, with each process capable of amplifying the other. This compound exhibits significant antioxidant properties, contributing to its anti-inflammatory profile.[2][5] It has been shown to reduce the levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes.[6] By scavenging free radicals and bolstering the cellular antioxidant defense systems, this compound helps to break the vicious cycle of inflammation and oxidative stress.[5] Some studies suggest that this compound's antioxidant effects may be mediated through the regulation of signaling pathways and direct radical scavenging.[5]

Experimental Protocols for Investigating the Anti-inflammatory Mechanisms of this compound

To rigorously assess the anti-inflammatory properties of this compound, a series of well-established in vitro and ex vivo experimental protocols are essential.

In Vitro Model of Inflammation: LPS-Stimulated Macrophages

A widely used and validated in vitro model for studying inflammation involves the stimulation of macrophage cell lines (e.g., RAW 264.7 or THP-1) or primary macrophages with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[16][17][18][19] LPS is a potent activator of macrophages, inducing a robust inflammatory response characterized by the production of cytokines and other inflammatory mediators.[18][19][20]

3.1.1. Cell Culture and Treatment

-

Cell Seeding: Plate RAW 264.7 or THP-1 cells in appropriate culture plates at a suitable density. For THP-1 monocytes, differentiation into macrophages is typically induced by treatment with phorbol 12-myristate 13-acetate (PMA).

-

Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours) before inflammatory stimulation.

-

Stimulation: Add LPS to the cell culture medium at a concentration known to induce a significant inflammatory response (e.g., 100 ng/mL to 1 µg/mL).[16]

-

Incubation: Incubate the cells for a designated time, depending on the endpoint being measured (e.g., 4-24 hours for cytokine production).[16]

Measurement of Cytokine Production

3.2.1. Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection: Collect the cell culture supernatants after the treatment period.

-

ELISA Procedure: Perform ELISAs for specific cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available kits, following the manufacturer's instructions.

-

Data Analysis: Quantify the cytokine concentrations by measuring the absorbance at the appropriate wavelength and comparing it to a standard curve.

Analysis of Signaling Pathway Activation

3.3.1. Western Blotting

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-ERK, ERK).

-

Detection: Incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion and Future Directions

This compound demonstrates a robust and multi-faceted anti-inflammatory profile by targeting key molecular pathways central to the inflammatory response. Its ability to inhibit NF-κB and MAPK signaling, suppress the production of a broad range of pro-inflammatory cytokines, and interfere with the arachidonic acid cascade underscores its potential as a therapeutic agent for a variety of inflammatory conditions. The experimental protocols outlined in this guide provide a solid framework for further investigation into its mechanisms of action and for the identification of novel therapeutic applications.

Future research should focus on elucidating the precise molecular interactions of this compound with its targets, exploring its efficacy in more complex in vivo models of inflammatory diseases, and conducting well-designed clinical trials to translate these promising preclinical findings into tangible benefits for patients.[1][3][21] The development of novel drug delivery systems could also enhance the bioavailability and targeted delivery of this compound, further optimizing its therapeutic potential.[5]

References

- 1. Anti-inflammatory activity of 1.8-cineol (this compound) in bronchial asthma: a double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of Eucalyptus Oil Inhalation on Pain and Inflammatory Responses after Total Knee Replacement: A Randomized Clini… [ouci.dntb.gov.ua]

- 4. Thieme E-Books & E-Journals - [thieme-connect.com]

- 5. This compound and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory mechanisms of this compound rich Eucalyptus globulus essential oil alone and in combination with flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

- 8. consensus.app [consensus.app]

- 9. This compound regulates Nrf2 and NF-kB signaling and alleviates gentamicin-induced kidney injury in rats by downregulating oxidative stress, oxidative DNA damage, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Eucalyptus essential oils inhibit the lipopolysaccharide-induced inflammatory response in RAW264.7 macrophages through reducing MAPK and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Eucalyptus essential oils inhibit the lipopolysaccharide-induced inflammatory response in RAW264.7 macrophages through reducing MAPK and NF-κB pathways | Semantic Scholar [semanticscholar.org]

- 12. Inhibitory activity of 1,8-cineol (this compound) on cytokine production in cultured human lymphocytes and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of cytokine production and arachidonic acid metabolism by this compound (1.8-cineole) in human blood monocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antiinflammatory effects of euclyptol (1.8-cineole) in bronchial asthma: inhibition of arachidonic acid metabolism in human blood monocytes ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ir.vistas.ac.in [ir.vistas.ac.in]

- 18. dovepress.com [dovepress.com]

- 19. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. orienthouse.sk [orienthouse.sk]

Eucalyptol (1,8-Cineole): A Technical Guide to Its Natural Sources, Distribution, and Analysis in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Eucalyptol, also known as 1,8-cineole, is a cyclic monoterpenoid that is a prominent constituent of the essential oils of numerous aromatic plants. Renowned for its characteristic fresh, camphor-like aroma and a wide spectrum of biological activities, this compound is a molecule of significant interest in the pharmaceutical, cosmetic, and food industries. This technical guide provides a comprehensive overview of the natural occurrence and distribution of this compound within the plant kingdom. It delves into the biosynthetic pathways responsible for its production, details methodologies for its extraction and quantification, and explores its physiological and ecological roles in plants. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this versatile phytochemical.

Introduction: The Significance of this compound

This compound (1,8-cineole) is a bicyclic monoterpenoid ether that is a colorless liquid at room temperature.[1] It is recognized for its pleasant, spicy aroma and taste and is widely used in flavorings, fragrances, and cosmetics.[1] Beyond its sensory attributes, this compound exhibits a range of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and bronchodilatory effects, making it a valuable compound in traditional and modern medicine.[2][3][4] Its therapeutic potential has led to its inclusion in numerous pharmaceutical preparations, particularly for respiratory ailments.[2] Understanding the natural sources and distribution of this compound is paramount for its sustainable sourcing and for the exploration of new plant-derived therapeutic agents.

Natural Occurrence and Distribution in the Plant Kingdom

This compound is ubiquitously distributed across a variety of plant families, though its concentration can vary significantly depending on the species, geographical location, and environmental conditions.[5][6]

Major Plant Families and Genera

The most significant natural sources of this compound are found within the following plant families:

-

Myrtaceae: This family is the most renowned source of this compound, with the genus Eucalyptus being the most prominent. Eucalyptus globulus, the Tasmanian blue gum, is a principal commercial source, with its essential oil containing 60-85% this compound.[6][7][8] Other species such as Eucalyptus camaldulensis and Eucalyptus wandoo are also rich in this compound.[1][9] The tea tree, Melaleuca alternifolia, is another important member of this family that produces this compound.[10]

-

Lamiaceae: Commonly known as the mint family, Lamiaceae boasts several species with notable this compound content. These include rosemary (Salvia rosmarinus), sage (Salvia officinalis), and sweet basil (Ocimum basilicum).[1][10][11][12]

-

Lauraceae: The camphor laurel (Cinnamomum camphora) and bay leaves (Laurus nobilis) from this family are also significant sources of this compound.[1][3][10]

-

Zingiberaceae: Certain members of the ginger family, such as galangal (Kaempferia galanga) and ginger (Zingiber officinale), contain this compound, albeit typically in lower concentrations.[1][2]

-

Asteraceae: Plants like mugwort (Artemisia tridentata) are also known to produce this compound.[1][13]

Quantitative Distribution of this compound in Selected Plant Species

The concentration of this compound in the essential oil of various plants can differ substantially. The following table summarizes the this compound content in several key species, providing a comparative overview for researchers.

| Plant Species | Family | This compound Content (% of Essential Oil) | Reference(s) |

| Eucalyptus globulus | Myrtaceae | 60 - 85% | [7][8] |

| Eucalyptus camaldulensis | Myrtaceae | 30.43 - 31.10% | [9] |

| Cinnamomum camphora | Lauraceae | 50% | [1] |

| Rosmarinus officinalis (Rosemary) | Lamiaceae | 9.38 - 34.06% | [5][14] |

| Salvia officinalis (Sage) | Lamiaceae | 13% | [1] |

| Melaleuca alternifolia (Tea Tree) | Myrtaceae | Varies, often a minor component | [10] |

| Umbellularia californica | Lauraceae | 22.0% | [1] |

| Kaempferia galanga (Galangal) | Zingiberaceae | 5.7% | [1] |

Note: The this compound content can be influenced by factors such as plant age, season of harvest, and extraction method.[6][15]

Biosynthesis of this compound in Plants

This compound is a product of the terpenoid biosynthesis pathway, specifically originating from the methylerythritol phosphate (MEP) pathway in plastids. The biosynthesis begins with the universal precursors of all terpenes, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).

The key steps in the biosynthesis of this compound are as follows:

-

Formation of Geranyl Pyrophosphate (GPP): IPP and DMAPP are condensed by the enzyme geranyl diphosphate synthase (GPPS) to form geranyl pyrophosphate (GPP), a 10-carbon molecule.[16][17]

-

Cyclization of GPP: GPP undergoes a cyclization reaction catalyzed by a specific monoterpene synthase, 1,8-cineole synthase (CinS). This process involves the isomerization of GPP to (S)-linalyl diphosphate (LPP) and the subsequent removal of the pyrophosphate group, leading to the formation of the α-terpinyl cation intermediate.[1][16][18]

-

Formation of 1,8-Cineole: The α-terpinyl cation is then converted to 1,8-cineole through the action of 1,8-cineole synthase.[16]

Caption: Biosynthetic pathway of this compound from IPP and DMAPP.

Methodologies for Extraction and Analysis

The accurate quantification and characterization of this compound in plant matrices require robust extraction and analytical techniques.

Extraction Protocols

The choice of extraction method can significantly impact the yield and chemical profile of the essential oil.[15]

-

Hydro-distillation: This is a traditional and widely used method where plant material is boiled in water, and the resulting steam carrying the volatile compounds is condensed and collected.[15][19] This method is effective but can sometimes lead to the degradation of heat-sensitive compounds.

-

Steam Distillation: In this method, steam is passed through the plant material, causing the volatile compounds to vaporize. The steam and essential oil mixture is then condensed.[15][20] This technique is generally gentler than hydro-distillation.

-

Solvent Extraction: This method involves the use of organic solvents (e.g., methanol, acetone) to extract the essential oil.[19][21] It is efficient but requires an additional step to remove the solvent.

-

Supercritical Fluid Extraction (SFE): This modern technique uses a supercritical fluid, typically carbon dioxide, as the solvent.[9][19] SFE is highly efficient, selective, and environmentally friendly as it avoids the use of organic solvents.

Step-by-Step Protocol: Hydro-distillation of Eucalyptus Leaves

-

Sample Preparation: Collect fresh or dried leaves of the plant. If using dried leaves, ensure they are coarsely powdered to increase the surface area for extraction.

-

Apparatus Setup: Assemble a Clevenger-type apparatus for hydro-distillation.

-

Extraction: Place a known weight of the plant material (e.g., 100 g) into the distillation flask and add a sufficient volume of distilled water to cover the material completely.

-

Heating: Gently heat the flask. The water will boil, and the steam will pass through the plant material, carrying the volatile essential oil.

-

Condensation: The steam and essential oil mixture will travel to the condenser, where it will be cooled and condensed back into a liquid.

-

Collection: The condensed liquid will collect in the graduated collection tube of the Clevenger apparatus. As the essential oil is generally less dense than water, it will form a layer on top.

-

Separation and Drying: After the distillation is complete (typically 3-4 hours), carefully separate the essential oil from the aqueous layer. Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the extracted essential oil in a sealed, dark glass vial at 4°C until analysis.

Analytical Techniques for Quantification

Gas chromatography (GC) is the cornerstone for the analysis of volatile compounds like this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and widely used technique for the identification and quantification of components in an essential oil.[22][23][24] GC separates the individual compounds in the mixture, and the mass spectrometer provides information about their molecular weight and fragmentation pattern, allowing for their definitive identification.

-

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and sensitive method for the quantification of this compound.[7][22] While it does not provide structural information like MS, it offers excellent quantitative accuracy.

Caption: Standard workflow for this compound extraction and analysis.

Physiological and Ecological Roles in Plants

This compound is not merely a passive byproduct of plant metabolism; it plays active roles in the plant's interaction with its environment.

-

Defense against Herbivores and Pathogens: The strong aroma and taste of this compound act as a deterrent to many herbivores. Furthermore, its antimicrobial and antifungal properties help protect the plant from pathogenic microorganisms.[1]

-

Allelopathy: Some plants release this compound into the environment, where it can inhibit the germination and growth of competing plant species, a phenomenon known as allelopathy.[25]

-

Attraction of Pollinators and Symbionts: In some cases, this compound can act as an attractant for specific pollinators. For instance, it is known to attract male orchid bees, which collect the compound to synthesize their own pheromones.[1]

-

Abiotic Stress Response: There is emerging evidence that the production of terpenoids, including this compound, can be upregulated in response to abiotic stresses such as drought and high temperatures, suggesting a role in stress tolerance.

Conclusion and Future Perspectives

This compound remains a compound of immense scientific and commercial interest. Its widespread distribution in the plant kingdom offers a rich palette for the discovery of new sources and for the development of natural product-based pharmaceuticals and other commercial products. Future research should focus on elucidating the intricate regulatory mechanisms of this compound biosynthesis, exploring the full spectrum of its pharmacological activities, and developing optimized and sustainable methods for its extraction and production. A deeper understanding of its ecological roles will also be crucial for conservation efforts and for harnessing its potential in agriculture as a natural pesticide or growth regulator. This guide serves as a foundational resource to support these ongoing and future endeavors in the fascinating world of plant-derived natural products.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 1,8-cineole (this compound) in a therapy of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,8-Cineole: a review of source, biological activities, and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Hydro-Distilled and Supercritical Fluid Extraction of Eucalyptus camaldulensis Essential Oil: Characterization of Bioactives Along With Antioxidant, Antimicrobial and Antibiofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. namacbd.com [namacbd.com]

- 11. finestlabs.com [finestlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. leafwell.com [leafwell.com]

- 14. Chemical analysis of Eucalyptus and Rosemary essential oils using gas chromatography-mass spectrometry (GC-MS) and evaluation of their toxicity against teh most common urban pest [amecj.com]

- 15. lifesciencesite.com [lifesciencesite.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Study on the mechanism of 1,8-cineole biosynthesis in <i>Eucalyptus globulus</i> leaves [yndxxb.ynu.edu.cn]

- 19. researchgate.net [researchgate.net]

- 20. 1,8-cineole [sitem.herts.ac.uk]

- 21. phytojournal.com [phytojournal.com]

- 22. academics.su.edu.krd [academics.su.edu.krd]

- 23. areme.co.jp [areme.co.jp]

- 24. ijpjournal.com [ijpjournal.com]

- 25. Phytotoxic effects of essential oil from Eucalyptus cinerea and its physiological mechanisms [jnsciences.org]

An In-depth Technical Guide to the Chemical and Physical Properties of Pure Eucalyptol

Introduction

Eucalyptol (1,8-cineole), a naturally occurring monoterpenoid, is a prominent constituent of many essential oils, most notably that of Eucalyptus species.[1] Its unique physicochemical properties, coupled with a favorable safety profile at therapeutic doses, have made it a focal point in pharmaceutical research, drug delivery systems, and the development of novel therapeutic agents. This guide provides a comprehensive technical overview of the core chemical and physical characteristics of pure this compound, intended to serve as a foundational resource for researchers, scientists, and drug development professionals. We will delve into its molecular identity, explore its key physical and chemical attributes, and detail the methodologies for its characterization, thereby offering a holistic understanding of this versatile compound.

Chemical Identity and Molecular Structure

A precise understanding of a compound's chemical identity is paramount for its application in research and development. This compound is a bicyclic ether with a distinct molecular architecture that dictates its physical and chemical behavior.

Nomenclature and Identification

Molecular Structure

The structure of this compound is characterized by a cyclohexane ring bridged by an oxygen atom, forming a bicyclic ether system.[5] This rigid structure is a key determinant of its stability and relatively low reactivity under normal conditions.

Caption: Molecular structure of this compound (1,8-Cineole).

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, formulation, and application in various scientific and industrial settings.

Physical Properties

This compound is a colorless, mobile liquid at room temperature with a characteristic camphor-like odor and a spicy, cooling taste.[1][2][3]

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [1][2][7] |

| Odor | Camphor-like, fresh | [1][2][3] |

| Taste | Spicy, cooling | [1][3][6] |

| Melting Point | 1.5 °C to 2.9 °C (274.65 K to 276.05 K) | [1][3][6][8] |

| Boiling Point | 176 - 177 °C (449 - 450 K) | [1][2][3][6] |

| Density | 0.921 - 0.923 g/cm³ at 25 °C | [1][2][3][6] |

| Refractive Index (n_D^20) | 1.455 - 1.460 | [2][6][9] |

| Vapor Pressure | 1.90 mmHg at 25 °C | [8][10] |

| Flash Point | 48 °C (118 °F) (closed cup) | [1][6] |

Solubility

This compound's solubility is a key factor in its formulation for both pharmaceutical and industrial applications.

-

Water: Practically insoluble to slightly soluble (approx. 3.5 g/L at 21 °C).[2][8][11]

-

Organic Solvents: Miscible with ethanol, ether, chloroform, glacial acetic acid, and most oils.[1][2][3][12] This high miscibility in organic solvents is advantageous for its incorporation into various formulations.[5]

Spectroscopic and Chromatographic Characterization

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation and confirmation of this compound. The symmetry of the molecule results in a relatively simple spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by the absence of hydroxyl and carbonyl stretching bands, with prominent C-O-C stretching vibrations characteristic of an ether linkage.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Chromatographic Purity Assessment: Gas Chromatography (GC)

Gas chromatography is the gold standard for determining the purity of this compound and quantifying its presence in essential oils. A well-defined GC method allows for the separation of this compound from other structurally similar terpenes and impurities.

Experimental Protocol: Purity Determination by Gas Chromatography

This protocol outlines a standard method for the assay of this compound.

1. Instrumentation and Columns:

- A gas chromatograph equipped with a flame ionization detector (FID).

- A fused-silica capillary column (e.g., 60 m x 0.32 mm) coated with a polar stationary phase (e.g., G16).[13]

2. Chromatographic Conditions:

- Carrier Gas: Helium at a constant head pressure (e.g., 30 psi).[13]

- Injector and Detector Temperature: 250 °C.[13]

- Oven Temperature Program:

- Initial temperature: 60 °C (hold for a specified time).

- Ramp: Increase to 200 °C at a rate of 6 °C/min.[13]

- Split Ratio: A high split ratio (e.g., 50:1) is typically used.[13]

3. Sample Preparation:

- Accurately weigh approximately 90 mg of the this compound sample.

- Dissolve in methanol in a 100-mL volumetric flask and dilute to volume.[13]